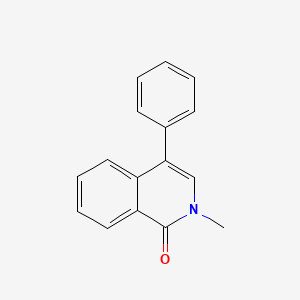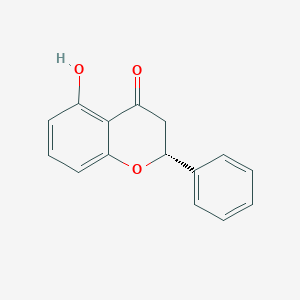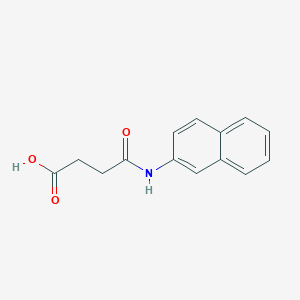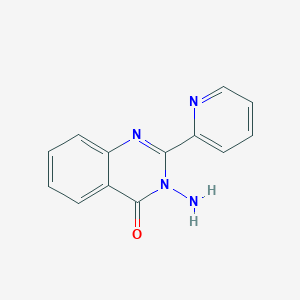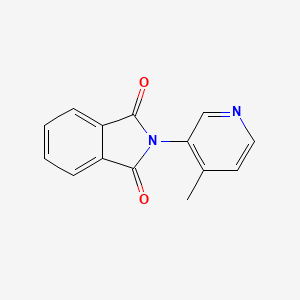
(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine is an organic compound that features a chlorophenyl group, a trimethylsilyl group, and an imine functionality. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and trimethylsilylacetylene.
Formation of the Imine: The 4-chloroaniline reacts with an aldehyde or ketone to form the imine intermediate.
Addition of Trimethylsilylacetylene: The imine intermediate is then treated with trimethylsilylacetylene under basic conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imine functionality, leading to the formation of oximes or nitriles.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.
Ligand Design: It is used in the design of ligands for catalysis.
Biology and Medicine:
Pharmacophore: The compound’s structure is explored for potential pharmacological activity.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials.
作用机制
The mechanism of action of (1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, modulating their activity.
相似化合物的比较
- (1E)-N-(4-Bromophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, bromine, or methyl group).
- Reactivity: The presence of different substituents affects the compound’s reactivity, particularly in substitution reactions.
- Applications: While all these compounds can serve as synthetic intermediates, their specific applications may vary based on their reactivity and interaction with other molecules.
属性
CAS 编号 |
90261-23-7 |
|---|---|
分子式 |
C12H14ClNSi |
分子量 |
235.78 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)10-4-9-14-12-7-5-11(13)6-8-12/h5-9H,1-3H3 |
InChI 键 |
YXPCINDMOGVFBL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC=NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)


![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)
